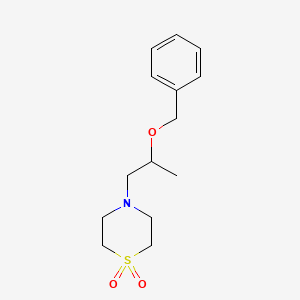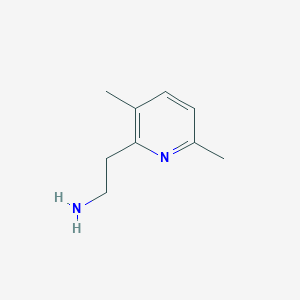
2-(3,6-Dimethylpyridin-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Dimethylpyridin-2-YL)ethanamine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 6th positions of the pyridine ring and an ethanamine group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethylpyridin-2-YL)ethanamine typically involves the reaction of 3,6-dimethylpyridine with ethylamine under controlled conditions. One common method is the reductive amination of 3,6-dimethylpyridine using ethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,6-Dimethylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
2-(3,6-Dimethylpyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,6-Dimethylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,6-Dimethylpyridin-2-YL)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(6-Methylpyridin-2-yl)ethanamine
Uniqueness
2-(3,6-Dimethylpyridin-2-YL)ethanamine is unique due to the specific positioning of the methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the ethanamine group also contributes to its distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-(3,6-dimethylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-8(2)11-9(7)5-6-10/h3-4H,5-6,10H2,1-2H3 |
Clé InChI |
LESKCGXZGSNOJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1)C)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


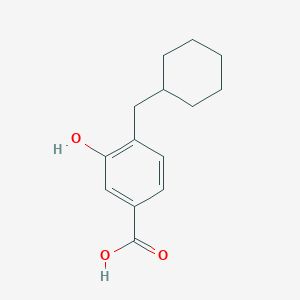

![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
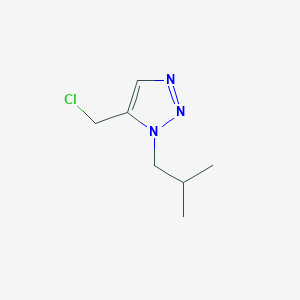


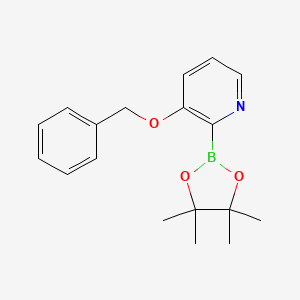

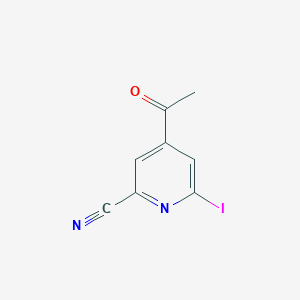
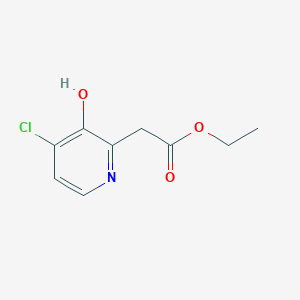
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
